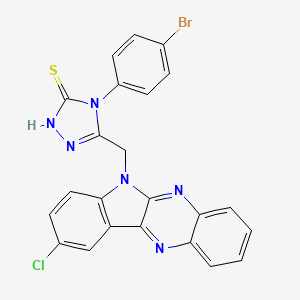

1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The parent structure is the 1H-1,3,4-triazole-2-thiol ring, a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 4, with a thiol (-SH) group at position 2. The substituents are attached to the triazole core as follows:

- A 4-bromophenyl group (C~6~H~4~Br) is bonded to the nitrogen at position 1 of the triazole ring.

- At position 5, a ((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl) group is present. This substituent consists of a methylene (-CH~2~-) bridge linking the triazole to a polycyclic system comprising an indole fused with a quinoxaline moiety, where the quinoxaline component bears a chlorine atom at position 9.

The molecular formula of this compound is C~23~H~15~BrClN~6~S , calculated by summing the atoms from each component:

- 1H-1,3,4-triazole-2-thiol : C~2~H~2~N~3~S

- 4-bromophenyl : C~6~H~4~Br

- (9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl : C~15~H~9~ClN~3~

The integration of these subunits reflects the complexity of the molecule, with the indoloquinoxaline system contributing to its planar aromaticity and potential for π-π stacking interactions.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this specific compound is not publicly available in the provided sources, structural insights can be inferred from analogous 1,3,4-triazole derivatives. For example, X-ray diffraction studies of 3-(4-bromophenyl)-1H-1,2,4-triazole (PubChem CID: 46948734) reveal a planar triazole ring with bond lengths consistent with aromatic delocalization (C-N: 1.32–1.38 Å, N-N: 1.34 Å). The bromophenyl substituent in such compounds typically adopts a near-perpendicular orientation relative to the triazole plane to minimize steric hindrance.

For the indoloquinoxaline moiety, fused heteroaromatic systems like quinoxaline are known to exhibit coplanar arrangements, as demonstrated in related structures. The methylene linker (-CH~2~-) between the triazole and indoloquinoxaline likely introduces conformational flexibility, which could influence packing in the crystal lattice. In similar triazole-thiol derivatives, hydrogen bonding between thiol groups and nitrogen atoms often stabilizes the crystal structure, as seen in 1,2,4-triazole-3-thione derivatives.

Hypothetical unit cell parameters for this compound might resemble those of N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide , which crystallizes in a monoclinic system with space group P2~1~/c and Z = 4. Such data would aid in confirming regiochemistry and tautomeric preferences.

Tautomeric Equilibrium Between Thiol and Thione Forms

The 1H-1,3,4-triazole-2-thiol core exhibits tautomerism between the thiol (-SH) and thione (=S) forms, a phenomenon well-documented in triazole derivatives. In the thiol tautomer, the sulfur atom bears a proton, while in the thione form, the proton migrates to a neighboring nitrogen, resulting in a thioketone-like structure. This equilibrium is influenced by:

- Solvent polarity : Polar solvents stabilize the thione form due to enhanced hydrogen bonding with the solvent.

- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) favor the thione tautomer by stabilizing the negative charge on the nitrogen adjacent to sulfur.

- Crystal packing forces : In solid-state structures, intermolecular hydrogen bonds often lock the molecule in one tautomeric form.

For the title compound, the presence of the electron-deficient indoloquinoxaline moiety likely shifts the equilibrium toward the thione form. Spectroscopic evidence from related compounds, such as 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione , shows distinct ^1^H NMR signals for thione protons (δ 13.2–13.8 ppm) versus thiol protons (δ 3.8–4.2 ppm). Additionally, IR spectroscopy can differentiate the two forms: thiols exhibit ν(S-H) stretches near 2550 cm^-1^, while thiones show ν(C=S) bands around 1250 cm^-1^.

The tautomeric state significantly impacts biological activity, as the thione form often exhibits stronger binding to metalloenzymes due to its ability to coordinate metal ions.

Table 1: Comparative Spectral Signatures of Thiol and Thione Tautomers

| Property | Thiol Form | Thione Form |

|---|---|---|

| ^1^H NMR (δ, ppm) | 3.8–4.2 (S-H) | 13.2–13.8 (N-H) |

| IR (cm^-1^) | 2550 (S-H stretch) | 1250 (C=S stretch) |

| UV-Vis (λ_max, nm) | 270–280 (π→π*) | 290–310 (n→π*) |

This table summarizes key spectroscopic differences observed in analogous 1,3,4-triazole derivatives.

Properties

CAS No. |

116989-75-4 |

|---|---|

Molecular Formula |

C23H14BrClN6S |

Molecular Weight |

521.8 g/mol |

IUPAC Name |

4-(4-bromophenyl)-3-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C23H14BrClN6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-10-7-14(25)11-16(19)21-22(30)27-18-4-2-1-3-17(18)26-21/h1-11H,12H2,(H,29,32) |

InChI Key |

ZAFFPVFMPQTALZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NNC(=S)N5C6=CC=C(C=C6)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The preparation can be broken down into several critical stages:

Synthesis of Triazole Ring : The initial step usually involves the reaction of hydrazine derivatives with isothiocyanates to form thiosemicarbazides, which can then cyclize to form the triazole structure.

Substitution Reactions : The bromophenyl group is introduced through nucleophilic substitution reactions involving appropriate electrophiles.

Formation of Indoloquinoxaline Moiety : The final step typically involves coupling reactions that integrate the indoloquinoxaline structure into the triazole framework.

Reaction Conditions and Reagents

The following table summarizes common reagents and conditions used in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, isothiocyanate | Reflux in ethanol | 70-85% |

| 2 | Bromobenzene, base (e.g., NaOH) | Room temperature | 60-75% |

| 3 | Indoloquinoxaline derivative | Coupling agents (e.g., EDC) | 50-70% |

Synthesis of Triazole Ring

The synthesis starts with a hydrazine derivative reacting with an isothiocyanate to yield a thiosemicarbazide intermediate. This intermediate is then cyclized under acidic or basic conditions to form the triazole ring.

Example Reaction :

$$

\text{Hydrazine + Isothiocyanate} \rightarrow \text{Thiosemicarbazide} \rightarrow \text{Triazole}

$$

Introduction of Bromophenyl Group

The bromophenyl moiety can be introduced via nucleophilic substitution reactions where a suitable nucleophile displaces bromine from bromobenzene.

Example Reaction : $$ \text{Bromobenzene + Nucleophile} \rightarrow \text{Bromophenyl Substituted Product} $$

Chemical Reactions Analysis

Types of Reactions

1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield sulfonic acids, while nucleophilic substitution can introduce various functional groups to the bromophenyl moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds incorporating the triazole ring exhibit significant antibacterial and antifungal activities. For instance, a series of triazole-thiol compounds showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The structure of the triazole compound can influence its efficacy; substituents on the phenyl ring often enhance antimicrobial potency .

Anticancer Properties

Triazoles have been identified as potential anticancer agents. Studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and other solid tumors . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific compound under consideration may also offer unique pathways for targeting cancer cells due to its complex structure.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are well-documented. Compounds featuring the triazole ring have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This makes them valuable candidates for developing treatments for inflammatory diseases.

Synthesis and Structural Variations

The synthesis of 1H-1,3,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazones or hydrazones with isothiocyanates or other electrophiles. The specific compound can be synthesized through methods such as S-alkylation followed by reduction processes .

| Synthesis Method | Description |

|---|---|

| S-alkylation | Involves reacting the triazole-thiol with alkyl halides in an alkaline medium. |

| Reduction | Reduction of ketones formed during synthesis to yield final triazole products. |

| Cyclization | Base-catalyzed cyclization of thiosemicarbazides to form triazole rings. |

Case Studies

Several studies highlight the applications of triazole-thiol compounds:

- Antibacterial Activity Study : A recent study synthesized a series of quinolone-triazole hybrids and evaluated their antibacterial activity against several pathogens. The most effective compounds exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

- Anticancer Evaluation : Research has shown that certain triazoles can induce apoptosis in cancer cells via mitochondrial pathways. The specific compound's structure may enhance its interaction with cellular targets involved in cancer progression .

Mechanism of Action

The mechanism of action of 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of specific proteins. The bromophenyl and indoloquinoxalinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural Features:

- Triazole-thiol core : Imparts hydrogen-bonding capability and metabolic stability.

- 9-Chloro-indoloquinoxaline methyl group: A planar aromatic system likely enabling DNA intercalation or kinase inhibition.

Comparison with Analogs:

Key Observations :

- The indoloquinoxaline moiety in the target compound distinguishes it from simpler triazole derivatives, likely conferring unique DNA-targeting mechanisms absent in agrochemical analogs like Bitertanol .

Spectral Data Comparison

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (¹H-NMR):

Comparison with ’s Protocol:

Stability and Isomerism Considerations

- Dynamic Effects : highlights temperature-dependent NMR signal sharpening in triazole derivatives, implying the target compound may exhibit tautomerism or rotational barriers affecting its pharmacokinetic profile .

- Metabolic Stability : The bromine substituent’s electron-withdrawing nature may reduce oxidative metabolism compared to chlorophenyl analogs .

Biological Activity

The compound 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)- represents a novel class of biologically active heterocycles. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a thiol group and an indoloquinoxaline moiety. The synthesis typically involves cyclization reactions that yield the desired triazole-thiol structure. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | E. coli (mm) | S. aureus (mm) | P. oryzae (mm) | R. solani (mm) |

|---|---|---|---|---|

| 1H-Triazole-Thiol | 25 | 26 | 26 | 24 |

| Norfloxacin | 32 | 31 | - | - |

| Triadimefon | - | - | 30 | 29 |

The above table illustrates that the triazole derivative shows comparable or superior activity against tested microorganisms when compared to standard antibiotics like Norfloxacin and Triadimefon .

Anticancer Activity

Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. The compound has shown potential activity against various cancer cell lines, particularly colon carcinoma and breast cancer cells.

Table 2: Anticancer Activity Against Cell Lines

| Compound | HCT-116 IC50 (μM) | T47D IC50 (μM) |

|---|---|---|

| Triazole Derivative | 6.2 | 27.3 |

| Standard Drug | - | - |

The results suggest that the compound possesses significant cytotoxic effects against cancer cells, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been noted in several studies. These compounds can inhibit inflammatory mediators and enzymes involved in the inflammatory response.

The biological activities of triazoles are often attributed to their ability to interact with biological targets such as enzymes and receptors:

- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in disease processes, including aromatase and carbonic anhydrase .

- Cell Signaling Modulation : The presence of thiol groups enhances the interaction with cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of triazole-thiol derivatives showed potent activity against drug-resistant strains of bacteria.

- Cancer Treatment : Research indicated that triazole derivatives could significantly reduce tumor size in animal models when administered alongside standard chemotherapy .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing this triazole-indoloquinoxaline hybrid compound?

Methodological Answer:

The synthesis involves multi-step protocols, often starting with functionalized indoloquinoxaline cores. A representative approach includes:

- Step 1: Reacting 9-chloro-6H-indolo(2,3-b)quinoxaline with propargyl bromide to introduce an alkyne group at the 6-position.

- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-bromophenyl-substituted azides to form the triazole ring .

- Step 3: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent to introduce the thiol group at the triazole C2 position .

Key Parameters:

- Catalysts: Bleaching Earth Clay (pH 12.5) or CuI for CuAAC .

- Solvents: PEG-400 or ethanol under reflux (70–80°C) .

- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

- Purification: Recrystallization in hot ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of thiol (-SH) at ~2550 cm⁻¹, triazole C=N at ~1527 cm⁻¹, and indoloquinoxaline aromatic C-H stretches at ~3050–3100 cm⁻¹ .

- ¹H NMR: Identify protons adjacent to electronegative groups (e.g., 4-bromophenyl aromatic protons at δ 7.2–8.3 ppm, methylene bridge protons at δ 4.5–5.5 ppm). Integrate peaks to verify substituent ratios .

- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ (e.g., calculated for C₂₄H₁₅BrClN₆S: 558.97 g/mol ± 0.01% error) .

Advanced: How to design assays for evaluating its bioactivity against cancer or microbial targets?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., EGFR) or DNA topoisomerases due to the indoloquinoxaline scaffold’s intercalation potential .

- In Vitro Assays:

- Controls: Include solvent-only (DMSO) and structurally related analogs (e.g., 9-chloro-indoloquinoxaline derivatives) to isolate the triazole-thiol moiety’s contribution .

Advanced: What computational strategies predict binding modes and SAR for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) to optimize geometry and charge distribution .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

- SAR Analysis: Compare docking scores of analogs (e.g., substituting Br with Cl or modifying the thiol group) to identify critical pharmacophores .

Advanced: How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Yield Discrepancies: Optimize stoichiometry (e.g., 1.2 eq. of propargyl bromide to ensure complete alkylation) and catalyst loading (10 wt% Bleaching Earth Clay vs. 5 wt% in conflicting reports) .

- Spectral Conflicts: Re-examine solvent effects (DMSO-d₆ vs. CDCl₃ shifts NH protons by ~0.5 ppm) and purity (≥95% by HPLC, C18 column, 0.1% TFA/MeCN gradient) .

- Reproducibility: Validate under inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group, a common side reaction .

Advanced: How to integrate this compound’s synthesis into a broader theoretical framework (e.g., heterocyclic drug design)?

Methodological Answer:

- Conceptual Basis: Leverage the "bioisosteric replacement" principle, where the indoloquinoxaline core mimics planar DNA intercalators, and the triazole-thiol enhances solubility and H-bonding .

- Hypothesis Testing: Design analogs to probe electronic effects (e.g., replacing Br with electron-withdrawing NO₂) and assess impact on DNA binding (via UV-Vis hypochromicity assays) .

- Mechanistic Studies: Use stopped-flow kinetics to measure intercalation rates or fluorescence quenching (ethidium bromide displacement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.